molecular formula C12H10N4O4 B13211592 5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13211592
M. Wt: 274.23 g/mol
InChI Key: OUMFENLFAZPXPZ-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cycloaddition of aryl azides to phosphorus ketoylides. This method provides a convenient route for the synthesis of 1,5-disubstituted 1,2,3-triazoles, especially when the target compounds contain hydrophilic substituents . Another approach involves the decarboxylation of 1H-1,2,3-triazole-4-carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and bases like sodium hydroxide for substitution reactions.

Major Products

The major products formed from these reactions include 5-Cyclopropyl-1-(4-aminophenyl)-1H-1,2,4-triazole-3-carboxylic acid (from reduction of the nitro group) and various substituted derivatives depending on the specific substitution reactions performed.

Scientific Research Applications

5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, some 1,2,4-triazole derivatives have been shown to inhibit enzymes such as DNA gyrase, glucosamine-6-phosphate synthase, and dihydrofolate reductase (DHFR) . These interactions disrupt essential biological processes in bacteria, leading to their antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its cyclopropyl and nitrophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

5-cyclopropyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C12H10N4O4/c17-12(18)10-13-11(7-1-2-7)15(14-10)8-3-5-9(6-4-8)16(19)20/h3-7H,1-2H2,(H,17,18)

InChI Key

OUMFENLFAZPXPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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